2-((4-Chlorophenyl)ethynyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethynyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMODDNMUXZNAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Chlorophenyl Ethynyl Aniline and Its Analogues
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis stands as a cornerstone for the construction of the carbon-carbon triple bond inherent to 2-((4-chlorophenyl)ethynyl)aniline and for subsequent structural elaborations. Palladium, copper, and ruthenium complexes are prominently featured in these synthetic strategies.
Sonogashira Cross-Coupling Strategies for Arylethynyl Aniline (B41778) Synthesis
The Sonogashira cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. wikipedia.org This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org
The synthesis of this compound can be achieved through the Sonogashira coupling of 2-iodoaniline (B362364) with 1-chloro-4-ethynylbenzene. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide (e.g., 2-iodoaniline) to a Pd(0) complex to form a Pd(II)-aryl intermediate.
Copper Cycle: Concurrently, the terminal alkyne (e.g., 1-chloro-4-ethynylbenzene) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-aryl intermediate in a transmetalation step.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylethynyl aniline product and regenerate the Pd(0) catalyst.
Researchers have developed numerous variations of the Sonogashira reaction to improve its efficiency and expand its applicability. For instance, the use of specific ligands, such as phosphines, can enhance the catalytic activity of the palladium complex. mdpi.comnih.gov Furthermore, copper-free Sonogashira protocols have been developed to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to achieve high yields of the desired product. nih.gov
A practical example involves the reaction of 2-iodoaniline with phenylacetylene (B144264) in piperidine, catalyzed by Pd(PPh₃)₄ and CuI, to produce 2-(phenylethynyl)aniline. nih.gov Similarly, the coupling of various aryl halides with terminal alkynes has been extensively studied, demonstrating the broad scope of this methodology. mdpi.comnih.gov
Table 1: Examples of Sonogashira Coupling Reactions for Arylethynyl Aniline Synthesis
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₄, CuI | Piperidine | - | 2-(Phenylethynyl)aniline | - | nih.gov |
| 1-Bromo-4-iodobenzene (2 equiv.) | Trimethylsilylacetylene | Pd catalyst, Cu catalyst | - | - | Bis(4-bromophenyl)acetylene | - | wikipedia.org |
| 3,5-Diphenyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂, PPh₃, CuI | Et₂NH | DMF | 3,5-Diphenyl-4-(phenylethynyl)isoxazole | High | nih.gov |
Palladium(II)-Catalyzed Cycloannulative-Alkenylation Approaches
Palladium(II)-catalyzed reactions provide a direct pathway to construct complex heterocyclic structures from readily available starting materials. One such strategy involves the tandem cycloannulative-alkenylation of o-alkynylphenols or o-alkynylanilines. researchgate.netacs.org This methodology allows for the efficient synthesis of 2,3-disubstituted indoles and benzofurans. acs.orgacs.org
The reaction of an o-alkynylaniline, such as this compound, with an unsaturated halide or triflate in the presence of a palladium(II) catalyst initiates a sequence of events. acs.org The process typically begins with the aminopalladation or oxypalladation of the alkyne, where the amino or hydroxyl group of the aniline or phenol (B47542) derivative adds across the triple bond, coordinated to the palladium center. This is followed by a cross-coupling reaction with the unsaturated partner. acs.org
For instance, the reaction of o-alkynylanilines with o-alkynylbenzamides, catalyzed by Pd(OAc)₂, results in a cyclizative cross-coupling that forms two heterocyclic rings connected by a tetrasubstituted double bond. nih.gov Mechanistic studies suggest an initial aminopalladation, followed by oxypalladation, N-demethylation, and reductive elimination. nih.gov
Similarly, the reaction of o-alkynylphenols with (E)-β-iodovinyl sulfones, catalyzed by Pd(OAc)₂, proceeds via an oxypalladation/alkenylation cascade to afford vinyl sulfone-tethered benzoheteroles. acs.org This method is notable for its mild reaction conditions and high stereoselectivity. researchgate.net
Copper-Catalyzed Multi-Component Reactions for Structural Elaboration
Copper catalysis plays a significant role in the synthesis and elaboration of ethynyl (B1212043) aniline derivatives, particularly through multi-component reactions (MCRs). These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.govnih.govbeilstein-journals.org
One notable application is the synthesis of quinoline (B57606) derivatives. A copper-catalyzed [5+1] annulation of 2-ethynylanilines with an N,O-acetal, which serves as a C1 source, provides a direct route to quinolines bearing an ester substituent at the 2-position. acs.org This reaction is effectively promoted by a combination of CuBr₂ and trifluoroacetic acid (TFA). acs.org
Furthermore, copper catalysts are employed in the synthesis of propargylamines through the coupling of amines, aldehydes or ketones, and terminal alkynes. escholarship.org Copper(II) triflate has been shown to be a unique catalyst capable of facilitating both the condensation of an amine onto a carbonyl compound and the subsequent coupling with a terminal alkyne. escholarship.org
In the context of structural elaboration, copper-catalyzed tandem reactions of 2-alkynylanilines with benzoquinones provide efficient access to 3-indolylquinones. rsc.org This process involves an initial intramolecular hydroamination of the alkyne to form an indole (B1671886) intermediate, which then undergoes a C-C bond formation with the benzoquinone. rsc.org
Table 2: Examples of Copper-Catalyzed Multi-Component Reactions
| Starting Materials | Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Ethynylanilines, N,O-Acetal | CuBr₂, TFA | [5+1] Annulation | 2-Ester-substituted Quinolines | acs.org |
| Amines, Aldehydes/Ketones, Terminal Alkynes | Cu(OTf)₂ | A³ Coupling | Propargylamines | escholarship.org |
| 2-Alkynylanilines, Benzoquinones | CuCN | Tandem Cyclization/C-C Coupling | 3-Indolylquinones | rsc.org |
Ruthenium-Catalyzed Semihydrogenation with Alcohols as Hydrogen Donors
Ruthenium catalysts have emerged as effective tools for the selective semihydrogenation of alkynes to alkenes. organic-chemistry.orgnih.govacs.org A noteworthy advancement in this area is the use of alcohols as a hydrogen source, which offers a safer and more sustainable alternative to gaseous hydrogen. organic-chemistry.orgnih.govacs.orgacs.org This method is particularly effective for the E-selective semihydrogenation of diaryl alkynes. organic-chemistry.orgnih.govacs.org
The reaction typically employs a simple ruthenium catalyst, such as Ru₃(CO)₁₂ or RuCl₂(DMSO)₄, and does not require external ligands. acs.orgacs.org Benzyl (B1604629) alcohol has been identified as a highly effective hydrogen donor, although other alcohols, including biorenewable options like furfuryl alcohol, can also be utilized. organic-chemistry.orgnih.govacs.org The process affords the desired E-alkenes with high stereoselectivity and in good to excellent yields. nih.govacs.org
For instance, the semihydrogenation of 1-chloro-4-[2-(3-methoxyphenyl)ethynyl]benzene using Ru₃(CO)₁₂ as the catalyst and benzyl alcohol as the hydrogen donor proceeds with 100% E-selectivity. acs.org This methodology has also been applied in tandem reactions, such as semihydrogenation-alkylation, demonstrating its synthetic utility. nih.govacs.org
Metal-Free and Organocatalytic Synthetic Pathways
While transition metal catalysis is dominant, metal-free and organocatalytic approaches have gained traction as sustainable and cost-effective alternatives for the synthesis of heterocyclic compounds from ethynylanilines. rsc.orgmdpi.com
Acid-Promoted Condensation-Cyclization Reactions of Ethynylanilines
Brønsted acids can effectively promote the cyclization of 2-ethynylanilines to form quinoline derivatives. nih.gov For example, sulfuric acid can be used to catalyze the condensation and cyclization of 2-((trimethylsilyl)ethynyl)anilines with arylaldehydes in an alcoholic solvent to produce 4-alkoxy-2-arylquinolines. researchgate.netsci-hub.se
The reaction of 2-arylalkynylanilines under acidic conditions can lead to the formation of 2-(2-aminophenyl)quinolines through a dimerization process. nih.gov The regioselectivity of this reaction can be influenced by the substituents on the aniline ring. For instance, an electron-withdrawing group at the para-position of the aniline moiety can favor the formation of the quinoline product. nih.gov
These acid-catalyzed reactions provide a straightforward, metal-free route to quinoline scaffolds, which are prevalent in many biologically active molecules. rsc.orgorganic-chemistry.org
Precursor Synthesis and Functional Group Interconversions
The synthesis of the target compound, this compound, and its analogues relies heavily on the preparation of key precursors, primarily substituted 2-ethynylanilines. Once synthesized, these scaffolds can be further modified through various derivatization strategies.
The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of 2-ethynylaniline (B1227618) precursors. This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, typically catalyzed by a combination of palladium and copper complexes. wikipedia.org For the synthesis of compounds like this compound, this would involve coupling a 2-haloaniline with 1-chloro-4-ethynylbenzene.
Various catalytic systems have been optimized for this transformation. A palladium-free Sonogashira coupling of o-iodoanilines with terminal alkynes has been developed using (PPh₃)₂CuBH₄ as a catalyst and DBU as a base, proceeding under an air atmosphere. This method shows good functional group tolerance, with o-iodoanilines bearing methyl, trifluoromethyl, and fluorine substituents affording the desired 2-ethynylaniline derivatives in excellent yields (>99%). rsc.orgorganic-chemistry.org
The choice of catalyst, base, and solvent can be tailored to the specific substrates. For example, the coupling of aryl iodides and bromides with terminal alkynes can be achieved at room temperature without a copper co-catalyst or amine base by using tetrabutylammonium (B224687) acetate (B1210297) as the base. organic-chemistry.org The Sonogashira reaction is not only used to synthesize the initial 2-ethynylaniline scaffold but also serves as a key step in the synthesis of more complex molecules, such as poly-functional pyrroles. mdpi.com
The resulting 2-ethynylaniline derivatives are valuable intermediates for synthesizing a wide range of heterocyclic compounds, most notably indoles. The intramolecular cyclization of 2-ethynylanilines can be promoted by various catalysts, including copper(II) salts. acs.orgorganic-chemistry.org For instance, K₂CO₃ can catalyze the cyclization of N-sulfonylated 2-ethynylanilines in water to produce indoles in high yields under transition-metal-free conditions. ccspublishing.org.cn
Table 2: Synthesis of 2-Ethynylaniline Precursors via Sonogashira Coupling
The 2-ethynylaniline scaffold is a versatile building block that can be derivatized to create a diverse array of complex molecules. The presence of the amino and ethynyl groups allows for a rich variety of chemical transformations, including cyclizations, cycloadditions, and further cross-coupling reactions.
Palladium-catalyzed reactions are particularly powerful for the derivatization of 2-ethynylanilines. For example, a palladium(II)-catalyzed tandem cyclization of a 2-ethynylaniline tethered to a cinnamyl acetate can produce indenoindoles through a cascade of aminopalladation, alkene insertion, and β-acetoxy elimination. researchgate.net Similarly, palladium catalysis can be used for the carbonylative cyclization of 2-ethynylanilines with nitroarenes to rapidly synthesize indole-3-carboxamide skeletons. researchgate.net A robust and regioselective palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides provides a route to 4-halo-2-aminoquinolines. organic-chemistry.org
Cycloaddition reactions offer another major pathway for derivatizing the ethynyl group. These reactions, such as [4+2] (Diels-Alder) or [2+2] cycloadditions, allow for the construction of new ring systems. researchgate.netlibretexts.org For instance, photo-induced cycloaddition reactions of α-diketones with alkynes can proceed via a [2+2] pathway, leading to the formation of oxetenes which can then rearrange. mdpi.com While specific examples for this compound are not detailed, the general reactivity of the ethynyl group suggests its participation in such transformations to build novel molecular architectures.
Furthermore, electrochemical methods have emerged as a modern tool for the functionalization of these scaffolds. For example, the electrosynthesis of 3-iodoindoles from 2-ethynylanilines can be achieved under mild conditions, demonstrating good functional group compatibility. beilstein-journals.org
Table 3: Derivatization Strategies for 2-Ethynylaniline Scaffolds
| Starting Material Type | Reagent(s) | Catalytic System / Conditions | Product Type | Reference(s) |
| 2-Ethynylaniline tethered cinnamyl acetate | - | Pd(OAc)₂ | Indenoindole | researchgate.net |
| 2-Ethynylaniline | Nitroarene, Mo(CO)₆ | Pd Catalyst | Indole-3-carboxamide | researchgate.net |
| 2-Ethynylaniline | Isocyanide, O₂ | PdCl₂, LiCl | 4-Halo-2-aminoquinoline | organic-chemistry.org |
| N-Tosyl-2-ethynylaniline | - | K₂CO₃, Water | 1-Tosyl-1H-indole | ccspublishing.org.cn |
| 2-Ethynylaniline | - | Electrochemical, KI | 3-Iodoindole | beilstein-journals.org |
| 2-Ethynylaniline | Ethyl glyoxylate, piperidine | CuBr₂, TFA | Quinolone derivative | organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorophenyl Ethynyl Aniline
Cyclization and Annulation Reactions
The proximate positioning of the amino and ethynyl (B1212043) groups in 2-((4-chlorophenyl)ethynyl)aniline makes it an ideal substrate for intramolecular cyclization and annulation reactions, leading to the formation of various heterocyclic scaffolds.
Formation of Quinolines and Quinoline (B57606) Derivatives
Quinolines are a significant class of N-heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities. nih.goviipseries.orgufms.br The synthesis of quinoline derivatives from this compound is a key transformation.
One-pot multicomponent reactions provide an efficient route to highly substituted quinolines. For instance, the reaction of anilines, aromatic aldehydes, and functionalized alkynes, such as 2-ethynylaniline (B1227618), can be catalyzed by indium(III) chloride to yield quinoline derivatives. nih.gov A greener approach involves a similar multicomponent reaction using hydrochloric acid as a promoter in water. ufms.br Mechanistically, these reactions are thought to proceed via the formation of a Schiff base from the aniline (B41778) and aldehyde, followed by a Povarov-type [4+2] cycloaddition with the alkyne, and subsequent oxidation to the aromatic quinoline. ufms.br
Specific examples include the synthesis of 2-(2-(4-chlorophenyl)-6-methylquinolin-4-yl)aniline and 2-(2-(4-chlorophenyl)-6-methoxyquinolin-4-yl)aniline. nih.gov Furthermore, Brønsted acids can catalyze the annulation of o-alkynylanilines with cyclic anhydrides to form fused N-heterocycles like isoindolo/pyrido/pyrrolo-quinoline-5,11-diones. scribd.com
Below is a table summarizing representative quinoline synthesis reactions involving derivatives of 2-alkynylanilines.
| Reactants | Catalyst/Reagent | Product | Reference |
|---|---|---|---|
| Aniline, Aromatic Aldehyde, 2-Ethynylaniline | InCl₃ | 2,4-Disubstituted Quinoline | nih.gov |
| Aniline derivative, Benzaldehyde derivative, Phenylacetylene (B144264) | HCl in Water | 2,4-Diaryl-quinoline | ufms.br |
| This compound, Cyclic Anhydride (B1165640) | Brønsted Acid | Fused N-heterocycles | scribd.com |
| 2-(2-(trimethylsilyl)ethynyl)anilines, Arylaldehydes | H₂SO₄ in Alcohol | 4-Alkoxy-2-arylquinolines | researchgate.netsci-hub.se |
Synthesis of Furan-3(2H)-imine Scaffolds
The synthesis of furan-3(2H)-imine scaffolds from this compound represents another important cyclization pathway. These scaffolds are of interest due to the biological activities associated with both furanone and imine moieties. royalsocietypublishing.orgroyalsocietypublishing.org
A notable method involves the reaction of α,β-unsaturated ketones with aniline derivatives. royalsocietypublishing.orgroyalsocietypublishing.org The proposed mechanism begins with a 1,4-addition of the aniline to the unsaturated ketone, forming a zwitterionic intermediate. This is followed by a hydrogen transfer to yield an enamine, which then isomerizes to an imine. Subsequent intramolecular nucleophilic attack by a tertiary alcohol group onto the carbonyl moiety leads to a cyclic hydroxylfurane intermediate, which then dehydrates to afford the final furan-3(2H)-imine derivative. royalsocietypublishing.org
While direct reactions with this compound are not explicitly detailed in the provided search results, the reactivity of the aniline group is central. For example, reactions with 4-chloroaniline (B138754) have been studied, though in some cases, they result in only trace amounts of the desired product. royalsocietypublishing.org
Tandem Cycloadditions and Intramolecular Rearrangements
This compound is a versatile substrate for tandem reactions, which involve a sequence of two or more bond-forming or breaking events in a single operation. These reactions often lead to complex molecular architectures from relatively simple starting materials.
Palladium(II)-catalyzed tandem cycloannulative-alkenylation of o-alkynyl anilines with (E)-β-iodovinyl sulfones provides a direct route to 3-(vinylsulfonyl)benzoheterole derivatives. acs.org This process demonstrates the ability of the 2-alkynylaniline scaffold to undergo complex, metal-catalyzed transformations.
Silver-catalyzed tandem reactions have also been developed for the synthesis of highly functionalized multiheterocyclic scaffolds. rsc.orgrsc.org For example, a silver-catalyzed cycloisomerization/hydroarylation of imines derived from 2-alkynylbenzaldehydes and anilines with N-methylindole affords 1,2-dihydroisoquinoline (B1215523) derivatives. The reaction proceeds well with electron-withdrawing groups on the aniline, such as a 4-chlorophenyl group. rsc.org
Brønsted acid-mediated reactions of 2-alkynylanilines can also lead to diverse products depending on the reaction conditions and the nature of the substituents. mdpi.com
Insertion Reactions (e.g., SO₂) Insertion
The insertion of small molecules, such as sulfur dioxide (SO₂), into the chemical framework of this compound and related compounds opens pathways to novel sulfonated heterocycles. The use of SO₂ surrogates, like DABCO·(SO₂)₂ (DABSO), has made these reactions more accessible and safer to perform. ethernet.edu.et
While direct examples of SO₂ insertion into this compound were not found in the initial search, the general reactivity pattern of 2-alkynylanilines suggests their potential as substrates. For instance, three-component coupling reactions of 2-(allyloxy)anilines, DABSO, and hydrazines have been reported to produce sulfonated compounds. ethernet.edu.et Additionally, double SO₂ insertion into 1,7-diynes has been shown to yield functionalized naphtho[1,2-c]thiophene (B14749731) 2,2-dioxides, highlighting the utility of SO₂ insertion in building complex sulfur-containing polycyclic systems. acs.org
Functional Group Transformations and Derivatization
The aniline nitrogen center in this compound is a key site for functional group transformations and derivatization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Reactions at the Aniline Nitrogen Center
The amino group of this compound is highly nucleophilic and readily undergoes reactions typical of arylamines, such as acylation, alkylation, and sulfonylation. libretexts.org These transformations are often used to protect the amino group, modify its electronic properties, or introduce new functionalities for further reactions.
Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the N-arylation of anilines, which can be part of tandem processes to construct nitrogen-based dibenzo-fused heterocycles. acs.org The acetylation of anilines to form acetanilides is a common strategy to attenuate the high reactivity of the amino group towards electrophilic aromatic substitution. libretexts.org
The formation of imines through condensation with aldehydes is another fundamental reaction of the aniline nitrogen. organic-chemistry.orgnih.gov For example, the reaction of 2-alkynylbenzaldehydes with aniline derivatives can lead to the formation of imines, which can then undergo further transformations, such as silver-catalyzed cycloisomerization/hydroarylation reactions. rsc.orgrsc.org
The following table provides examples of reactions occurring at the aniline nitrogen of 2-alkynylaniline derivatives.
| Reactant | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Aniline | (CH₃CO)₂O | Acetylation | Acetanilide | libretexts.org |
| Aniline | Aromatic Aldehyde | Imination | Schiff Base (Imine) | organic-chemistry.orgnih.gov |
| ortho-Functionalized anilines | (Pseudo)aryl halide | N-arylation (Pd-catalyzed) | Tricyclic aza-heterocycles | acs.org |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Acid-catalyzed amination | N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | ntnu.no |
Transformations of the Ethynyl Moiety
The ethynyl group of this compound and its structural analogs is a versatile functional group that participates in a variety of chemical transformations. These reactions leverage the reactivity of the carbon-carbon triple bond to construct more complex molecular architectures, particularly heterocyclic systems like indoles and quinolines.
Key transformations involving the ethynyl moiety include:
Semihydrogenation : The ethynyl group can be selectively reduced to an alkene. A method for the E-selective semihydrogenation of diaryl alkynes, including derivatives of this compound, utilizes a simple ruthenium catalyst (Ru3(CO)12) with alcohols serving as the hydrogen source. acs.orgnih.gov This transfer hydrogenation process is notable for its high selectivity for the E-alkene isomer, avoiding over-reduction to the corresponding alkane. acs.orgnih.gov The reaction proceeds efficiently without the need for external ligands. acs.org
Cyclization and Dimerization : In the presence of Brønsted acids like p-toluenesulfonic acid (p-TsOH·H₂O), 2-alkynylanilines can undergo intramolecular cyclization to form substituted indoles. mdpi.com However, the reaction pathway is highly sensitive to conditions. At lower temperatures and catalytic amounts of acid, the formation of 2-phenylindole (B188600) is favored. mdpi.com
Hydration : Under different acidic conditions, the ethynyl group can undergo hydration. For instance, using a stoichiometric amount of p-TsOH·H₂O at 40°C, 2-(phenylethynyl)aniline is selectively converted to the corresponding α-aminoketone, 1-(2-aminophenyl)-2-phenylethan-1-one, by adding a water molecule across the triple bond. mdpi.com
Tandem Cycloannulative-Alkenylation : The ethynyl group can participate in palladium(II)-catalyzed tandem reactions. For example, o-alkynyl-anilines react with (E)-β-iodovinyl sulfones in a process involving cycloannulation and alkenylation to directly form 3-(vinyl sulfonyl)indole derivatives. acs.org
Multi-component Reactions : The ethynyl functionality is central to multi-component reactions that build complex molecules in a single step. In a notable example, a related compound, 2-((4-chlorophenyl)ethynyl)benzaldehyde, reacts with aniline and dibutyl phosphite (B83602) in a Kabachnik–Fields reaction. Depending on the catalyst—propylphosphonic anhydride (T3P®) or copper(I) chloride (CuCl)—the reaction selectively yields either linear α-aminophosphonates or cyclized 1,2-dihydroisoquinolin-1-ylphosphonates. nih.govmdpi.com
Mechanistic Studies of Key Transformations
Understanding the underlying mechanisms of these transformations is critical for optimizing reaction conditions and controlling product selectivity. Mechanistic studies often employ a combination of spectroscopic monitoring and systematic variation of reaction parameters.
Role of Catalysts and Reaction Conditions in Selectivity
The outcome of reactions involving this compound is highly dependent on the choice of catalyst and the specific reaction conditions employed, such as temperature, solvent, and the nature of additives like bases or ligands. ethz.ch This catalyst- and condition-controlled selectivity allows for divergent synthesis, where different products can be obtained from the same starting material. mdpi.comethz.ch
Influence of Catalyst Type: The choice of catalyst is paramount in directing the reaction toward a specific product. In the three-component reaction of 2-((4-chlorophenyl)ethynyl)benzaldehyde, aniline, and a phosphite, the catalyst determines the final structure. nih.govmdpi.com
Propylphosphonic anhydride (T3P®) promotes the Kabachnik–Fields reaction to selectively produce the linear α-amino (2-alkynylphenyl)-methylphosphonate in high yield (97%). mdpi.com
Copper(I) chloride (CuCl) , on the other hand, catalyzes a cyclization pathway, leading to the formation of a 1,2-dihydroisoquinolin-1-yl)phosphonate, although with lower conversion in initial screenings. nih.govmdpi.com Further optimization with CuCl in acetonitrile (B52724) improved the yield of the cyclic product. nih.gov
| Catalyst | Reactants | Product Type | Yield | Reference |
| T3P® | 2-((4-chlorophenyl)ethynyl)benzaldehyde, Aniline, Dibutyl phosphite | Linear α-aminophosphonate | 97% | mdpi.com |
| CuCl | 2-((4-chlorophenyl)ethynyl)benzaldehyde, Aniline, Dibutyl phosphite | Cyclic Dihydroisoquinoline | 86% | nih.gov |
Influence of Reaction Conditions: Reaction conditions such as temperature, solvent, and stoichiometry of reagents can dramatically alter product selectivity.
Temperature and Catalyst Loading: In the Brønsted acid-mediated reactions of 2-(phenylethynyl)aniline, a switch between cyclization and hydration is controlled by temperature and the amount of acid catalyst. mdpi.com A low temperature (40 °C) and a catalytic amount of p-TsOH·H₂O (0.2 equiv) favor the formation of 2-phenylindole. In contrast, increasing the acid to a stoichiometric amount under the same conditions completely shifts the selectivity toward the hydration product, an α-aminoketone. mdpi.com
| p-TsOH·H₂O (equiv) | Temperature (°C) | Major Product | Yield | Reference |
| 0.2 | 40 | 2-Phenylindole | 54% | mdpi.com |
| 1.0 | 40 | Hydration Product | 90% | mdpi.com |
| 0.2 | 80 | Dimerization Product | 45% | mdpi.com |
Base and Hydrogen Donor: In the ruthenium-catalyzed semihydrogenation of alkynes, the base and the alcohol (as a hydrogen donor) are critical. acs.orgnih.gov The reaction efficiency is significantly reduced when the base is omitted. acs.org While benzyl (B1604629) alcohol often provides the best conversion and E-selectivity, other alcohols like isopropanol (B130326) can also be used. acs.orgnih.gov Studies showed that for the Ru₃(CO)₁₂/benzyl alcohol system, reducing the amount of base (tBuOK) from stoichiometric to 0.2 equivalents did not negatively impact the yield, whereas lowering the amount of alcohol or the reaction temperature decreased both yield and selectivity. acs.orgnih.gov
Solvent and Ligands: The choice of solvent can be crucial. In the CuCl-catalyzed synthesis of cyclic phosphonates, switching the solvent from ethyl acetate (B1210297) to acetonitrile significantly improved the reaction efficiency. nih.gov In palladium-catalyzed tandem reactions, the choice of ligand is often critical for success, with specific phosphine (B1218219) ligands like Xantphos being employed to facilitate the desired C-N coupling and subsequent hydroamination steps. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-((4-Chlorophenyl)ethynyl)aniline. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, providing a detailed blueprint of the molecule.
One- and Two-Dimensional NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the chemical shifts and multiplicities of the hydrogen and carbon atoms present in the molecule.
¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the aromatic protons and the amine protons. rsc.org The aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the amine (NH₂) protons present as a broad singlet. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals are observed for the aromatic carbons, the carbons of the ethynyl (B1212043) group, and the carbon bearing the chlorine atom. rsc.org The chemical shifts of the alkynyl carbons are particularly diagnostic. rsc.org
Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are instrumental in assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the different structural fragments of the molecule, such as the chlorophenyl ring, the ethynyl linker, and the aniline (B41778) moiety. The assignment of all proton and carbon signals is often confirmed through a combination of these 2D NMR experiments. escholarship.org
Interactive Table: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.45-7.44 | d, J= 5.6 Hz | 2 H | Aromatic CH | rsc.org |
| 7.36-7.32 | dd, J=5.6 Hz, J=5.2 Hz | 3 H | Aromatic CH | rsc.org |
| 7.17-7.14 | m | 1 H | Aromatic CH | rsc.org |
| 6.73-6.72 | m | 2 H | Aromatic CH | rsc.org |
| 4.26 | s | 2 H | NH₂ | rsc.org |
Interactive Table: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
| 147.8 | Aromatic C-N | rsc.org |
| 134.2 | Aromatic C-Cl | rsc.org |
| 132.7 | Aromatic CH | rsc.org |
| 132.2 | Aromatic CH | rsc.org |
| 130.0 | Aromatic CH | rsc.org |
| 128.8 | Aromatic CH | rsc.org |
| 121.9 | Aromatic C | rsc.org |
| 118.1 | Aromatic CH | rsc.org |
| 114.5 | Aromatic CH | rsc.org |
| 107.6 | Aromatic C | rsc.org |
| 93.6 | Alkyne C | rsc.org |
| 87.0 | Alkyne C | rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the molecular ion, which in turn allows for the confirmation of the elemental composition and molecular formula of this compound. royalsocietypublishing.org Techniques such as electrospray ionization (ESI) are often employed. amazonaws.com The calculated mass for the protonated molecule [M+H]⁺ of a related derivative, 3-(2-(4-chlorophenyl)-1H-indol-1-yl)isobenzofuran-1(3H)-one, was found to be in excellent agreement with the experimentally observed mass, confirming its molecular formula. amazonaws.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies.
Key characteristic absorption bands for this molecule include:
N-H stretch: The amine group (NH₂) typically shows one or two sharp absorption bands in the region of 3300-3500 cm⁻¹. Primary amines (R-NH₂) exhibit two bands corresponding to symmetric and asymmetric stretching. libretexts.org
C≡C stretch: The alkyne triple bond gives rise to a stretching absorption in the range of 2100-2260 cm⁻¹. libretexts.org
Aromatic C-H stretch: The stretching vibrations of the C-H bonds on the aromatic rings are observed above 3000 cm⁻¹. libretexts.org
C-Cl stretch: The carbon-chlorine bond shows a characteristic absorption in the fingerprint region of the spectrum.
Computational and Theoretical Investigations of 2 4 Chlorophenyl Ethynyl Aniline
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule. These methods, particularly those rooted in Density Functional Theory (DFT), allow for the detailed exploration of ground and excited state properties, offering a theoretical lens into the molecule's behavior.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energies
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding electronic energy. For molecules like 2-((4-Chlorophenyl)ethynyl)aniline, DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ, can predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial starting points for all other computational investigations.
While direct studies on this compound are not extensively documented in the reviewed literature, research on the isomeric compound, 4-((4-chlorophenyl)ethynyl)benzenamine, highlights the typical insights gained from such analyses. For this isomer, DFT calculations have been used to determine properties like dipole moments and thermodynamic characteristics. The computational approach involves selecting a functional and basis set to solve the Kohn-Sham equations, which approximates the complex many-electron problem, providing the ground state energy and electron density of the molecule.
Evaluation of Spectroscopic Parameters via Computational Methods
Computational methods are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a widely used method to calculate electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, researchers can predict the maximum absorption wavelengths (λmax).
For the related isomer, 4-((4-chlorophenyl)ethynyl)benzenamine, TD-DFT calculations at the CAM-B3LYP/6-31G(d,p) level have been performed to simulate its UV-Vis absorption spectrum, showing absorption maxima in the range of 270-350 nm. Similar calculations could be applied to this compound to understand how the position of the amino group affects the electronic transitions and the resulting spectrum. Furthermore, computational methods can predict other spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman), by calculating the magnetic shielding of nuclei and the second derivatives of the energy with respect to atomic displacements, respectively.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides a powerful avenue for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these points.
The study of reaction mechanisms involving ethynylanilines has been explored computationally. For instance, DFT calculations have been used to investigate the transition state for the hydrohalogenation of ethynylanilines, a reaction that proceeds through a pseudo-intramolecular process. Such analyses involve locating the transition state structure and calculating its energy, which corresponds to the activation barrier of the reaction. The United Reaction Valley Approach (URVA) is another sophisticated method that analyzes the reaction path to partition the mechanism into distinct phases, offering a detailed understanding of the chemical transformations. While a specific transition state analysis for reactions involving this compound is not prominently featured in the searched literature, these established methodologies could be readily applied to study its reactivity, for example, in cyclization or coupling reactions.
Prediction of Molecular Properties and Reactivity Profiles
Theoretical calculations are highly effective in predicting a wide range of molecular properties that govern a compound's reactivity and potential applications. Frontier Molecular Orbital (FMO) theory is a key concept in this area. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (E_gap) are critical descriptors of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Computational studies on the analogous 4-((4-chlorophenyl)ethynyl)benzenamine have determined its HOMO-LUMO energy gap, providing insights into its charge transfer characteristics and nonlinear optical (NLO) properties. The analysis of global chemical reactivity descriptors, such as chemical potential (μ), hardness (η), and softness (S), derived from FMO energies, can further quantify the reactivity profile. These parameters, along with calculated properties like dipole moment, polarizability (α), and first-order hyperpolarizability (β), are essential for predicting a molecule's response to an external electric field and its potential use in NLO materials.
Table 1: Calculated Molecular Properties for an Isomer, 4-((4-Chlorophenyl)ethynyl)benzenamine
| Property | Calculated Value | Method | Reference |
| Dipole Moment (μ) | Data not specified | CAM-B3LYP/6-31G(d,p) | |
| Average Polarizability (<α>) | 209.43 a.u. | CAM-B3LYP/6-31G(d,p) | |
| HOMO-LUMO Gap (E_gap) | Data not specified | CAM-B3LYP/6-31G(d,p) | |
| Absorption Maximum (λmax) | ~313 nm (gas phase) | TD-DFT/CAM-B3LYP/6-31G(d,p) |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on static, optimized structures, molecules are dynamic entities that constantly vibrate and rotate. Molecular dynamics (MD) simulations are a computational method used to model this atomic motion over time by solving Newton's laws of motion for a system of atoms.
MD simulations are particularly useful for conformational analysis, exploring the different spatial arrangements (conformations) a molecule can adopt and their relative stabilities. For a molecule like this compound, with a rotatable bond between the aniline (B41778) ring and the ethynyl (B1212043) group, MD simulations could reveal the preferred dihedral angles and the energy barriers between different conformations. This is achieved by tracking trajectories of atoms over time and analyzing properties like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand structural stability and flexibility. Although specific MD simulation studies for this compound were not identified, this technique remains a vital tool for understanding its dynamic behavior in various environments, such as in solution or interacting with other molecules.
Applications and Functional Materials Development Utilizing 2 4 Chlorophenyl Ethynyl Aniline Scaffolds
Building Blocks for Diverse Heterocyclic Systems
The inherent reactivity of the amine and alkyne functionalities in the 2-((4-chlorophenyl)ethynyl)aniline backbone makes it a prime starting material for constructing a wide array of heterocyclic compounds. The ortho-disubstituted pattern of these groups on the aniline (B41778) ring is particularly conducive to intramolecular cyclization reactions, providing efficient routes to fused ring systems.
One-pot multicomponent reactions are a powerful tool for rapidly building molecular complexity. For instance, derivatives of the this compound scaffold, such as 2-((4-chlorophenyl)ethynyl)benzaldehyde, readily participate in three-component reactions. When combined with an amine and a dialkyl phosphite (B83602) in a Kabachnik–Fields reaction, they can selectively yield α-amino (2-alkynylphenyl)-methylphosphonates or, under different catalytic conditions (e.g., using a copper catalyst), can undergo cyclization to form 1,2-dihydroisoquinolin-1-ylphosphonates. rsc.orgcardiff.ac.uk This strategic use of catalysis allows for divergent synthesis, leading to distinct heterocyclic cores from the same set of starting materials. cardiff.ac.uk
Similarly, the core structure is integral to synthesizing other heterocyclic systems. Silver-catalyzed tandem reactions involving imines derived from ortho-alkynylbenzaldehydes, such as 4-chloro-N-(2-(phenylethynyl)benzylidene)aniline, lead to the formation of highly functionalized 1,2-dihydroisoquinoline (B1215523) derivatives. rsc.org The reaction proceeds via a 6-endo-dig cycloisomerization followed by the addition of a nucleophile, creating complex scaffolds that merge the isoquinoline (B145761) core with other heterocycles. rsc.org Furthermore, the (4-chlorophenyl)ethynyl moiety has been incorporated into pyrazine (B50134) systems, as demonstrated by the synthesis of 5-bromo-3-((4-chlorophenyl)ethynyl)pyrazin-2-amine. cd-bioparticles.net
The heterocyclic systems derived from this compound and its analogues are often "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. Isoquinolines and 1,2-dihydroisoquinolines, for example, are common structural motifs in numerous natural products that exhibit significant pharmaceutical activities. rsc.orgcardiff.ac.uk
The synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates represents a key example of building a biologically relevant scaffold. The reaction involves the copper-catalyzed cyclization of an intermediate formed from 2-((4-chlorophenyl)ethynyl)benzaldehyde, an aniline, and a dialkyl phosphite. rsc.org The structural chemistry of this transformation is pivotal, leading to a phosphorus-containing heterocyclic system, a class of compounds known for diverse biological effects. rsc.org
Another prominent scaffold is the quinazoline (B50416) core. 4-Anilinoquinazoline (B1210976) derivatives are recognized as potent inhibitors of protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial targets in cancer therapy. d-nb.info The general synthesis involves the reaction of a substituted 4-chloroquinazoline (B184009) with an appropriate aniline. While not starting directly from this compound, its structural components (aniline and a substituted phenyl ring) are fundamental to the pharmacophore. The aniline nitrogen and the quinazoline N-1 atom interact with the hinge region of the kinase's ATP-binding site. d-nb.info
The furanone scaffold, which possesses a broad spectrum of biological activities including anti-cancer and anti-inflammatory properties, can also be accessed. nih.govcymitquimica.com The synthesis of spiro furan-3(2H)-imine derivatives has been achieved through the reaction of α,β-unsaturated ketones with aniline derivatives, such as 4-chloroaniline (B138754). This reaction proceeds via a 1,4-addition of the aniline followed by an intramolecular cyclization. nih.govcymitquimica.com
Table 1: Synthesis of Biologically Relevant Heterocycles
| Starting Material/Core Structure | Reaction Type | Resulting Scaffold | Potential Biological Relevance | Reference |
|---|---|---|---|---|
| 2-((4-chlorophenyl)ethynyl)benzaldehyde | Copper-Catalyzed Three-Component Reaction | 1,2-Dihydroisoquinolin-1-ylphosphonate | Privileged scaffold in natural products | rsc.org |
| 4-Chloro-N-(2-(phenylethynyl)benzylidene)aniline | Silver-Catalyzed Tandem Cycloisomerization/Hydroarylation | 1,2-Dihydroisoquinoline | Key pharmacophore | rsc.org |
| 4-Chloroquinazoline & Aniline Derivative | Nucleophilic Aromatic Substitution | 4-Anilinoquinazoline | Kinase Inhibitors (EGFR, VEGFR-2) | d-nb.info |
| α,β-Unsaturated Ketone & 4-Chloroaniline | Michael Addition / Intramolecular Cyclization | Furan-3(2H)-imine | Anti-cancer, Anti-inflammatory | nih.govcymitquimica.com |
Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from molecular building blocks. rsc.orgd-nb.infonih.gov The design of these materials relies on the judicious selection of organic linkers to control pore size, geometry, and functionality. The bifunctional nature of this compound, with its terminal amine and ethynyl (B1212043) groups, makes it a highly suitable candidate for a linker or monomer in the construction of such porous polymers.
The amine group can readily undergo condensation reactions with aldehydes to form robust imine (C=N) linkages, a cornerstone of COF chemistry. nih.gov These imine-linked frameworks can be designed with precise topologies and high surface areas. Furthermore, the ethynyl group is a versatile handle for forming strong carbon-carbon bonds. Sonogashira cross-coupling reactions, for example, are widely used to create ethynyl-linked porous organic polymers (POPs). mdpi.com
For instance, diacetylene-rich linkers have been used to construct crystalline COFs that act as analogues of graphdiyne (GDY), a 2D carbon allotrope. rsc.org These GDY-like COFs merge the structural diversity of COFs with the electronic properties of graphdiyne, making them promising for applications like photocatalytic hydrogen evolution. rsc.org Molecules like 4-ethynylaniline (B84093) are key precursors in building these extended conjugated linkers. rsc.org The presence of both amine and alkyne functionalities in a single molecule like this compound allows it to act as a node in the polymerization process, leading to highly cross-linked and robust porous organic polymers with potential applications in gas storage and separation. d-nb.inforesearchgate.net
Optoelectronic and Photonic Material Precursors
Two-dimensional semiconducting materials are at the forefront of research in photonics and optoelectronics due to their unique properties. fluorochem.co.uk Organic compounds with extended π-conjugated systems, like derivatives of this compound, are fundamental building blocks for these materials. The delocalization of π-electrons across the donor-π-acceptor (D-π-A) structure is key to their function in devices like light-emitting diodes and sensors. synthonix.comresearchgate.net Fused heterocyclic systems, such as indolo[1,2-f]phenanthridines, which can be synthesized from precursors containing the ethynyl-aniline moiety, are being explored as potential blue-emitting materials for organic light-emitting diodes (OLEDs). rsc.org
Nonlinear optical (NLO) materials are crucial for modern technologies like optical computing and data storage, as they can alter the properties of light. The NLO response in organic molecules is typically governed by intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge. researchgate.net The this compound scaffold is an ideal platform for designing NLO-active molecules. The aniline group can act as an electron donor, while the ethynylphenyl moiety serves as the π-bridge. The chloro-substituent has a modest electron-withdrawing effect, but the system can be readily modified with stronger acceptor groups to enhance the NLO response.
Theoretical studies using Density Functional Theory (DFT) are instrumental in predicting and understanding NLO properties. Key parameters include the HOMO-LUMO energy gap (Egap), where a smaller gap often correlates with better NLO activity, and the first-order hyperpolarizability (β), a measure of the second-order NLO response. mdpi.com For a molecule to have a non-zero β value, it must be non-centrosymmetric. mdpi.com For example, computational studies on ethynylated chalcone (B49325) derivatives, which also feature a D-π-A structure, have shown high β values, indicating significant NLO potential. The strategic placement of strong donor (e.g., -N(CH₃)₂) and acceptor (e.g., -NO₂) groups on similar aromatic imine backbones leads to very low energy gaps and high NLO responses. mdpi.com
Table 2: Calculated NLO Properties of a Representative D-π-A Chalcone
| Parameter | Description | Calculated Value | Significance | Reference |
|---|---|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -5.81 eV | Relates to electron-donating ability | |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -2.30 eV | Relates to electron-accepting ability | |
| Egap | HOMO-LUMO Energy Gap | 3.51 eV | Indicates charge transfer potential | |
| βtot | Total First Hyperpolarizability | 420.51 x 10-30 esu | Measures second-order NLO response |
Fluorogenic chromophores, or "turn-on" fluorescent probes, are dyes that exhibit a significant increase in fluorescence intensity in response to a specific event, such as binding to a target molecule or a change in their local environment. This property is highly desirable for developing sensitive and selective chemical sensors. The design of such probes often involves a D-π-A structure where the ICT process is modulated by the sensing event.
The this compound scaffold can be incorporated into fluorogenic probes. For example, many existing fluorescent dyes are strongly quenched in aqueous environments, limiting their use. A successful strategy to overcome this involves modifying the dye to improve water solubility and engineering a mechanism where binding to a target, such as a DNA strand, shields the fluorophore from water, thereby "turning on" its fluorescence.
Another approach involves creating sensors where the target analyte induces a chemical reaction that creates or enhances a fluorophore. For example, fluorogenic compounds containing an azide (B81097) group can be converted into highly fluorescent triazoles upon reaction with an alkyne (a "click" reaction). A probe built around the this compound core could utilize its alkyne functionality for such a purpose. Similarly, chemosensors for specific ions, like Sn²⁺, have been developed where the ion's reducing capability chemically alters the probe's structure (e.g., reducing a carbonyl to a hydroxyl group), which in turn initiates a strong fluorescent response. researchgate.net
Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Contexts (Excluding Clinical Outcomes)
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies involve the systematic modification of a lead compound to identify the key molecular features (pharmacophores) responsible for its effects and to optimize its potency and selectivity.
The this compound scaffold provides a versatile template for SAR exploration. For instance, in the development of kinase inhibitors based on the 4-anilinoquinazoline core, SAR studies have revealed that the aniline portion is crucial for interaction with the enzyme's hinge region. d-nb.info Modifications on this aniline ring, as well as on the quinazoline part, dramatically affect inhibitory potency. Docking studies, which model the interaction between the small molecule and its protein target, often guide these modifications and help rationalize the observed SAR. For example, in a series of pyrrolopyrimidine inhibitors of Mer and Axl kinases, the aniline nitrogen was predicted to form a key salt bridge with an aspartate residue (ASP678) in the kinase domain.
In the development of novel antibiotics, SAR studies on an oxadiazole class of compounds showed that a hydrogen bond donor at a specific position was generally beneficial for activity against S. aureus. Systematic replacement of substituents on the different phenyl rings of the scaffold allowed researchers to map the structural requirements for antibacterial activity. Similarly, SAR studies on Spautin-1, an autophagy inhibitor, led to the discovery of analogues with significantly improved potency as NEK4 kinase inhibitors by exploring different heterocyclic cores and substituents on the phenyl rings.
Table 3: Example of SAR Findings for Biologically Active Scaffolds
| Scaffold Class | Biological Target/Context | Key SAR Finding | Reference |
|---|---|---|---|
| 4-Anilinoquinazolines | EGFR/VEGFR-2 Kinase Inhibition | Substitution on the aniline ring with large, lipophilic groups can enhance activity. | d-nb.info |
| 7-Aryl-2-anilino-pyrrolopyrimidines | Mer/Axl Kinase Inhibition | Aniline nitrogen forms a crucial salt bridge with ASP678 in the kinase domain. | |
| Oxadiazoles | Antibacterial (Penicillin-Binding Protein) | A hydrogen bond donor at the 4-position of one of the aromatic rings is beneficial for activity. | |
| Spautin-1 Analogues | NEK4 Kinase Inhibition | Replacing the quinazoline core with other heterocycles (quinoline, isoquinoline) and modifying substituents helps delineate SAR. |
Mechanistic Investigations of Antiproliferative Activities (e.g., Tubulin Polymerization Inhibition, MAT-2 Targeting)
The anticancer potential of the this compound scaffold is understood through its classification as a diarylacetylene, a group of molecules that have been investigated for two primary mechanistic actions: the inhibition of tubulin polymerization and the targeting of methionine S-adenosyltransferase 2 (MAT-2).
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport. researchgate.net They are dynamic polymers of α- and β-tubulin heterodimers. researchgate.net The disruption of their dynamic assembly and disassembly process can trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis). nih.govresearchgate.net This makes tubulin a validated and highly attractive target for anticancer drug development. researchgate.netresearchgate.net
Diarylacetylenic compounds, including analogs of this compound, have been reported as inhibitors of tubulin polymerization. uky.edu These molecules are considered rigid analogs of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor that binds to the colchicine (B1669291) site on β-tubulin. uky.edunih.gov By interacting with the colchicine binding site, these agents prevent the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle. nih.govnih.gov The consequences of this action are hallmarks of microtubule-destabilizing agents:
Disruption of Microtubule Dynamics: Inhibition of polymerization leads to a net depolymerization of cellular microtubules. researchgate.net
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates cellular checkpoints, causing cells to arrest in the G2/M phase of the cell cycle. nih.gov
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. nih.gov
Studies on various diarylacetylene analogs have demonstrated potent antiproliferative activity against a range of human cancer cell lines, consistent with the mechanism of tubulin polymerization inhibition.
MAT-2 Targeting
A distinct mechanism of action identified for halogenated diarylacetylenes involves the targeting of methionine S-adenosyltransferase 2 (MAT-2). uky.edu The MAT-2 enzyme catalyzes the synthesis of S-adenosylmethionine (SAM), the principal methyl donor for cellular processes, including the epigenetic regulation of gene expression through histone methylation. uky.edunih.gov In many colorectal and liver cancers, the fetal isoform MAT-2 is upregulated, while the adult isoform (MAT-1) is suppressed, making MAT-2 a specific target in these neoplastic tissues. uky.edu
Research on fluorinated N,N-dialkylaminostilbenes, the structural precursors to diarylacetylenes, first identified MAT-2 as the exclusive molecular target. uky.edu Subsequent studies on diarylacetylenes confirmed that they share this mechanism. uky.edunih.gov The key downstream effects of MAT-2 inhibition by this class of compounds are:
Repression of c-Myc: Inhibition of MAT-2 interferes with the epigenetic processes that regulate gene expression, leading to the repression of key oncogenes like c-myc. uky.edu
Induction of p21(Wif1/Cip1): The downregulation of c-myc subsequently leads to the induction of the cyclin-dependent kinase inhibitor p21, which enforces a block on cell cycle progression. uky.edu
This mechanism was supported by pull-down assays using biotin-labeled diarylacetylene analogs, which successfully isolated the MAT2A protein subunit from cell lysates, confirming a direct physical interaction. nih.gov Therefore, the this compound scaffold holds potential as a dual-acting agent that can induce cancer cell death by disrupting both the cytoskeletal machinery and critical epigenetic pathways.
Ligand Design and Interaction Studies (e.g., Docking Studies)
The design of the this compound scaffold is a strategic exercise in medicinal chemistry, drawing from the structures of two distinct classes of anticancer agents to create a molecule with potentially improved properties.
Ligand Design Strategy
The development of diarylacetylenes like this compound was influenced by two main factors:
Combretastatin Analogs: The diarylacetylene core serves as a conformationally restricted isostere of the cis-stilbene (B147466) bridge in combretastatin A-4. uky.edu The double bond in combretastatin A-4 is crucial for its high potency as a tubulin inhibitor, but it is susceptible to isomerization to the less active trans-form. Replacing the double bond with a rigid acetylene (B1199291) linker locks the two aryl rings in a spatial orientation that mimics the active cis-conformation, potentially enhancing stability while retaining affinity for the colchicine binding site on tubulin. uky.edu
Stilbene-based MAT-2 Inhibitor Analogs: The scaffold was also designed to overcome the chemical instability of fluorinated N,N-dialkylaminostilbene compounds, which were first identified as MAT-2 inhibitors. uky.edu Similar to the combretastatin rationale, the acetylene linker prevents facile E/Z isomerization that can complicate pharmacokinetic and pharmacodynamic studies, making the diarylacetylene core a more robust pharmacophore for development. uky.edu
The specific substitution pattern of this compound, featuring a chloro-substituted phenyl ring and an aniline ring, is designed to probe interactions within the target binding sites. The aniline moiety provides a hydrogen-bond donor/acceptor group, while the chlorophenyl ring explores hydrophobic and halogen-bonding interactions.
Interaction and Docking Studies
Molecular modeling and docking studies have provided significant insight into how diarylacetylene scaffolds interact with their biological targets.
Interaction with MAT-2: In silico modeling of a closely related analog, 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylaniline, showed that it binds to the same active site on MAT-2 as its parent stilbene (B7821643) compound. uky.edu Further molecular docking studies identified a binding pocket for these inhibitors at the interface between two α2 subunits of the dimeric MAT2A enzyme complex, which contains the SAM-binding site. nih.gov This positioning allows the inhibitor to interfere with the enzyme's catalytic function.
Putative Interaction with Tubulin: While specific docking studies for this compound are not widely published, its design as a combretastatin analog strongly implies binding at the colchicine site of tubulin. Docking studies of other inhibitors into this site reveal a common binding pattern. The two aryl rings of the inhibitor occupy distinct hydrophobic pockets, while specific functional groups form key polar contacts. For instance, interactions with residues such as Cys241, Thr179, and Val181 are commonly observed for inhibitors at this site. researchgate.netmdpi.com The aniline nitrogen of the title compound could potentially form a hydrogen bond with the backbone carbonyl of Thr179 or other nearby residues, while the chlorophenyl ring would occupy a hydrophobic region, mimicking the interactions of the trimethoxyphenyl ring of colchicine.
The table below summarizes the antiproliferative activity of a closely related diarylacetylene analog against a human colon cancer cell line, illustrating the potency of this chemical class.
The following table outlines the key molecular targets and the putative interactions based on studies of the diarylacetylene class.
Future Research Directions and Emerging Trends
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The primary route to synthesizing 2-((4-chlorophenyl)ethynyl)aniline and related o-alkynylanilines is the Sonogashira cross-coupling reaction. rsc.orgnih.gov This involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system. Future research is focused on optimizing this process for greater efficiency and sustainability.
Key areas for development include:
Greener Solvents: Moving away from traditional organic solvents towards more environmentally benign options like water is a key goal. Research on related compounds has demonstrated the feasibility of using water in Sonogashira reactions, which reduces environmental impact. researchgate.netanalis.com.my
Alternative Catalysts: While palladium is highly effective, its cost and toxicity are drawbacks. Research into alternative catalysts, such as silver-based systems for cyclization reactions of similar precursors, could lead to more economical and sustainable synthetic routes. rsc.org
One-Pot Reactions: Combining multiple synthetic steps into a single, one-pot procedure streamlines the synthesis, reduces waste, and saves time and resources. The development of one-pot, three-component reactions to create complex molecules from aniline (B41778) precursors is a promising trend. nih.govacs.org
Catalyst-Free Approaches: Exploring catalyst-free reaction conditions, for example in the formation of C=N bonds with aniline derivatives, represents a significant step towards ultimate sustainability and process simplification. royalsocietypublishing.org
| Strategy | Traditional Method (e.g., Sonogashira) | Emerging Trend | Potential Advantages of Trend |
|---|---|---|---|
| Catalyst | Palladium/Copper rsc.org | Silver-based catalysts, catalyst-free systems rsc.orgroyalsocietypublishing.org | Lower cost, reduced toxicity, simplified purification. |
| Solvent | Organic solvents (e.g., THF, Et3N) rsc.org | Aqueous media analis.com.my | Improved safety, lower environmental impact, reduced cost. |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions nih.govacs.org | Increased efficiency, reduced waste, time and cost savings. |
Exploration of Undiscovered Reactivity Pathways
The bifunctional nature of this compound, with its nucleophilic amine and reactive alkyne group, makes it a versatile precursor for synthesizing complex heterocyclic compounds. While its use in forming indoles and quinazolines is established, there is vast potential for discovering new reaction pathways.
Future research could focus on:
Tandem Reactions: Designing novel tandem reactions that leverage both functional groups in a single, controlled sequence. For instance, palladium-catalyzed tandem cycloannulative-alkenylation reactions have been used with o-alkynylanilines to construct complex benzoheterole derivatives. acs.org
Novel Cyclization Strategies: Exploring different catalysts or reaction conditions to induce new modes of cyclization. Silver-catalyzed one-pot cyclization/fluorination of 2-alkynylanilines has been shown to produce fluorinated indole (B1671886) derivatives, a class of compounds with unique properties. rsc.org
Multi-component Reactions: Utilizing this compound as a key component in multi-component reactions (MCRs) to build molecular complexity rapidly. The reaction of 2-alkynylbenzaldehydes with aniline and phosphites to form α-amino phosphonates highlights the potential for such strategies. nih.gov
Aza-Ene-Ene-Allene Cyclizations: Investigating rare cyclization cascades, such as the aza-ene-ene-allene cyclization observed in related systems, could lead to the synthesis of novel and complex polycyclic aza-heterocycles. ntu.edu.sg
Advanced Computational Modeling for Predictive Design
Computational chemistry is an increasingly powerful tool for predicting molecular properties and reaction outcomes, thereby guiding experimental work. For this compound, advanced computational modeling can accelerate research and development.
Predicting Reactivity: Density Functional Theory (DFT) can be used to model reaction mechanisms and predict the feasibility of new reactivity pathways. This allows researchers to screen potential reactions in silico before committing to laboratory work.
Designing Novel Sensors: Computational studies are crucial in the design of chemosensors. For a structurally similar tolane derivative, DFT calculations were used to study its electronic and nonlinear optical (NLO) properties and to predict its interaction with ammonia (B1221849) molecules. researchgate.netanalis.com.my The calculations showed a narrowing of the HOMO-LUMO gap upon analyte binding, a key indicator of sensing capability. analis.com.my
Simulating Molecular Interactions: Molecular Dynamics (MD) simulations can predict how molecules like this compound and its derivatives will behave in larger systems, such as in the active site of an enzyme or within a material matrix. nih.gov This is vital for designing molecules for specific applications.
| Property | Value (TEPEA alone) | Value (TEPEA with Ammonia) | Significance |
|---|---|---|---|
| HOMO-LUMO Gap | 3.7087 eV | 3.6014 eV | Reduction in energy gap indicates an electronic change, forming the basis of a sensing signal. |
| Chemical Potential (μ) | -3.6111 eV | - | Indicates a stable molecular structure. |
| Dipole Moment | 3.3920 Debye | - | A significant dipole moment is favorable for nonlinear optical properties. |
Integration into Supramolecular Assemblies and Nanomaterials
The rigid, rod-like structure of this compound makes it an ideal component for the bottom-up construction of ordered supramolecular structures and advanced nanomaterials.
Building Blocks for Liquid Crystals: The linear geometry is characteristic of molecules used in liquid crystal displays. Derivatives of this compound could be designed to exhibit specific mesophases.
Components of Star-Shaped Molecules: Sonogashira coupling, used to synthesize the title compound, is also employed to create complex star-shaped molecules with unique photophysical properties by reacting poly-functionalized core molecules with ethynyl (B1212043) "arms". rsc.org
Host-Guest Chemistry: This molecule could potentially act as a guest within macrocyclic hosts like cyclodextrins or calixarenes. rsc.org Encapsulation could modify its solubility and reactivity, opening avenues for controlled release systems or protected catalysts.
Functionalization of Nanomaterials: The aniline group provides a reactive handle for grafting the molecule onto the surface of nanomaterials like silica (B1680970) nanoparticles or carbon nanotubes, imparting new electronic or sensing properties to the material. rsc.org The exploration of supramolecular assembly through techniques like Hirshfeld surface analysis can further elucidate the intermolecular interactions governing the formation of these complex structures. acs.org
Application in Specialized Chemical Sensing and Diagnostics (Excluding Clinical)
The conjugated π-electron system of this compound, which can be modulated by interactions at the aniline nitrogen, makes it a promising candidate for chemosensors in non-clinical settings.
Environmental Monitoring: Sensors based on this scaffold could be developed for the detection of environmental pollutants. A related compound, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), has been computationally investigated as a potential sensor for ammonia gas. researchgate.netanalis.com.my The interaction of the analyte with the aniline moiety causes a detectable change in the molecule's fluorescence or electronic properties. analis.com.my
Industrial Process Control: These sensors could monitor for the presence of specific chemicals in industrial processes, ensuring quality control and safety. The aniline group can be protonated or can coordinate to metal ions, suggesting that derivatives could be designed to detect changes in pH or the presence of heavy metals.
Anti-counterfeiting: The unique fluorescent properties that can be engineered into such molecules could be used to create advanced security inks or tags that are difficult to replicate.
The core principle involves the aniline group acting as the recognition unit and the conjugated arylethynyl system serving as the signal transducer, making this class of compounds highly adaptable for various specialized sensing applications. analis.com.my
Q & A
Q. What are the established synthetic routes for 2-((4-Chlorophenyl)ethynyl)aniline, and how can reaction conditions be optimized for academic-scale synthesis?
Methodological Answer: The compound is typically synthesized via Sonogashira coupling between 2-iodoaniline and 4-chlorophenylacetylene, using Pd/Cu catalysts under inert conditions. describes a similar protocol for a chlorophenyl-ethanone derivative, highlighting the use of dimethylformamide (DMF) as a solvent and potassium carbonate as a base . For optimization:
- Catalyst loading : Reduce Pd(PPh₃)₄ to 1-2 mol% to minimize costs while maintaining yield.
- Temperature : Conduct reactions at 80-100°C for 8–12 hours, monitoring completion via TLC or HPLC.
- Workup : Precipitate the product by adding ice-water, followed by recrystallization from ethanol (as in ’s procedure for analogous compounds) .
Q. How should researchers characterize this compound to confirm structural fidelity and purity?
Methodological Answer: Use a multi-technique approach:
- NMR : Compare H and C NMR shifts with literature values (e.g., aromatic protons at δ 6.8–7.5 ppm and alkyne carbons at ~80–90 ppm). validates this approach for nitrosoaniline derivatives .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234.00205, aligning with ’s exact mass data) .
- X-ray crystallography : Resolve crystal structures to validate bond angles and dihedral phenyl ring arrangements, as demonstrated for related ethynyl-aniline derivatives in .
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar), as the ethynyl group may undergo photooxidation.
- Moisture : Use molecular sieves in storage containers to prevent hydrolysis of the amine group.
- Long-term stability : Monitor via periodic HPLC analysis (e.g., every 3 months) to detect decomposition, as advised for structurally similar amines in .
Advanced Research Questions
Q. How can computational modeling aid in predicting the electronic properties of this compound for materials science applications?
Methodological Answer:
- DFT calculations : Optimize geometry using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Compare HOMO-LUMO gaps with experimental UV-Vis data (e.g., reports a mega-Stokes shift for a TICT-active ethynylaniline analog) .
- Charge transfer analysis : Map electrostatic potential surfaces to predict substituent effects on electron density, aiding in designing fluorescent probes or organic semiconductors.
Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?
Methodological Answer:
- Batch comparison : Perform H NMR and HRMS for all batches. For example, notes minor impurities in nitrosoaniline derivatives due to incomplete coupling; column chromatography (SiO₂, hexane/EtOAc) can isolate pure product .
- Isotopic labeling : Synthesize N-labeled analogs to distinguish overlapping NH₂ signals in NMR.
- XRD validation : Use single-crystal data (as in ) to confirm structural consistency across batches .
Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?
Methodological Answer:
- Post-synthetic modification : React the amine group with acyl chlorides or isocyanates to introduce coordinating sites. lists N-(4-chlorophenyl) derivatives as intermediates for such reactions .
- Coordination chemistry : Screen metal salts (e.g., CuI, PdCl₂) to form chelates via the alkyne and amine groups, leveraging protocols from ’s Cu-catalyzed cycloadditions .
Q. What experimental designs are optimal for studying the compound’s fluorescence properties in solvent matrices?
Methodological Answer:
- Solvent screening : Test polar (DMSO, DMF) vs. nonpolar (toluene) solvents to assess TICT emission (see for temperature-dependent fluorescence in DMSO) .
- Temperature-controlled studies : Use a Peltier-equipped fluorometer to measure emission intensity from 25–100°C, correlating with thermal activation of vibrational modes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
